molecular formula C9H15NOS B183667 (2-METHOXYETHYL)[(5-METHYL-2-THIENYL)METHYL]AMINE CAS No. 892570-84-2

(2-METHOXYETHYL)[(5-METHYL-2-THIENYL)METHYL]AMINE

Cat. No.: B183667
CAS No.: 892570-84-2
M. Wt: 185.29 g/mol
InChI Key: XIZOKDRATVFZLN-UHFFFAOYSA-N
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Description

2-Methoxy-N-[(5-methylthiophen-2-yl)methyl]ethanamine is a chemical compound with the molecular formula C9H15NOS. It is known for its unique structure, which includes a methoxy group and a thiophene ring. This compound is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-METHOXYETHYL)[(5-METHYL-2-THIENYL)METHYL]AMINE typically involves the reaction of 2-methylthiophene with methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-[(5-methylthiophen-2-yl)methyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce this compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-Methoxy-N-[(5-methylthiophen-2-yl)methyl]ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on certain biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-METHOXYETHYL)[(5-METHYL-2-THIENYL)METHYL]AMINE involves its interaction with specific molecular targets. The methoxy group and thiophene ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Acetyl-5-methylthiophene: Another thiophene derivative with different functional groups.

    2-Methoxy-5-(N-phthalimidinyl)benzenesulfonyl chloride: A compound with a similar methoxy group but different overall structure.

Uniqueness

2-Methoxy-N-[(5-methylthiophen-2-yl)methyl]ethanamine is unique due to its specific combination of a methoxy group and a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

2-methoxy-N-[(5-methylthiophen-2-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS/c1-8-3-4-9(12-8)7-10-5-6-11-2/h3-4,10H,5-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZOKDRATVFZLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CNCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405973
Record name 2-methoxy-N-[(5-methylthiophen-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892570-84-2
Record name 2-methoxy-N-[(5-methylthiophen-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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